molecular formula C11H20N2O4 B13120719 Methyl2,2-dimorpholinoacetate

Methyl2,2-dimorpholinoacetate

Cat. No.: B13120719
M. Wt: 244.29 g/mol
InChI Key: OBALBBZMOPSPAH-UHFFFAOYSA-N
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Description

Methyl2,2-dimorpholinoacetate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of two morpholine rings attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2,2-dimorpholinoacetate typically involves the reaction of morpholine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Methyl chloroacetate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl2,2-dimorpholinoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl2,2-dimorpholinoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl2,2-dimorpholinoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a single morpholine ring.

    Dimethylmorpholine: Contains two methyl groups attached to the morpholine ring.

    Methylmorpholine: Contains a single methyl group attached to the morpholine ring.

Uniqueness: Methyl2,2-dimorpholinoacetate is unique due to the presence of two morpholine rings, which can enhance its reactivity and potential applications compared to simpler morpholine derivatives. This structural feature allows for more diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 2,2-dimorpholin-4-ylacetate

InChI

InChI=1S/C11H20N2O4/c1-15-11(14)10(12-2-6-16-7-3-12)13-4-8-17-9-5-13/h10H,2-9H2,1H3

InChI Key

OBALBBZMOPSPAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(N1CCOCC1)N2CCOCC2

Origin of Product

United States

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